N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB, CAS: 72252-96-1) is a lipophilic, heterobifunctional crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group, separated by a 9-atom, 10.6 Å aromatic spacer . In industrial and biochemical procurement, SIAB is primarily selected for its ability to form highly stable, irreversible thioether bonds with cysteine residues, distinguishing it from maleimide-based crosslinkers. The compound must be dissolved in organic solvents (e.g., DMSO or DMF) prior to aqueous dilution, making it highly membrane-permeable and suitable for intracellular applications. Its rigid aromatic spacer and specific reactivity profile make it a critical raw material for synthesizing antibody-drug conjugates (ADCs), hapten-carrier proteins, and enzyme-linked diagnostic probes where long-term linkage stability and specific spatial clearance are paramount [1].
Procurement substitution of SIAB with more common heterobifunctional crosslinkers often leads to structural or functional failure in the final conjugate. Substituting SIAB with SMCC (a widely used maleimide-based crosslinker) compromises the reaction profile, as maleimides require near-neutral pH and can undergo retro-Michael deconjugation in complex biological matrices, whereas SIAB's iodoacetyl group forms an irreversible thioether bond and tolerates alkaline buffers . Replacing SIAB with Succinimidyl iodoacetate (SIA) introduces severe steric hindrance during the conjugation of bulky proteins due to SIA's ultra-short 1.5 Å spacer, compared to SIAB's 10.6 Å clearance . Furthermore, substituting SIAB with its water-soluble analog, Sulfo-SIAB, eliminates membrane permeability, completely precluding its use in intracellular crosslinking assays or whole-cell labeling protocols where lipid bilayer penetration is mandatory [1].
For conjugating high-molecular-weight proteins such as antibodies to β-galactosidase, the distance between reactive groups strictly dictates conjugation efficiency. SIAB provides a 9-atom aromatic spacer measuring 10.6 Å in length . In contrast, the baseline iodoacetyl crosslinker SIA (Succinimidyl iodoacetate) provides only a 1.5 Å spacer. The extended 10.6 Å clearance of SIAB significantly reduces steric clashing between bulky tertiary protein structures during the secondary sulfhydryl reaction step, ensuring higher conjugate yields and preserving the biological activity of the coupled enzymes.
| Evidence Dimension | Spacer arm length |
| Target Compound Data | SIAB: 10.6 Å (9-atom spacer) |
| Comparator Or Baseline | SIA: 1.5 Å spacer |
| Quantified Difference | 9.1 Å increase in spatial separation |
| Conditions | Molecular geometry / macromolecular crosslinking distance |
Procuring a crosslinker with a 10.6 Å spacer is essential to achieve viable yields when coupling two sterically demanding macromolecules without destroying their active sites.
Conjugation workflows often require specific pH ranges to maintain protein solubility or to optimize concurrent reactions. The iodoacetyl group of SIAB exhibits optimal sulfhydryl specificity at a slightly alkaline pH of 8.3, and is typically run between pH 7.5 and 8.5 . Conversely, maleimide-based crosslinkers like SMCC require a more neutral pH range of 6.5 to 7.5 to prevent off-target amine reactivity and maleimide ring hydrolysis. SIAB's higher optimal pH window allows it to be seamlessly integrated into protocols where target proteins require alkaline conditions to remain in solution.
| Evidence Dimension | Optimal pH range for sulfhydryl specificity |
| Target Compound Data | SIAB (Iodoacetyl): pH 7.5 - 8.5 (Optimal at 8.3) |
| Comparator Or Baseline | SMCC (Maleimide): pH 6.5 - 7.5 |
| Quantified Difference | +1.0 to +1.8 pH unit shift in optimal reaction environment |
| Conditions | Aqueous bioconjugation buffer |
Enables procurement for workflows where target biomolecules precipitate or aggregate at neutral pH, requiring alkaline conjugation buffers for successful processing.
For in vivo or live-cell crosslinking applications, the solubility profile of the crosslinker dictates its spatial distribution. SIAB lacks a charged sulfonate group, making it highly lipophilic and membrane-permeable, requiring initial dissolution in DMSO or DMF [1]. In contrast, its comparator Sulfo-SIAB contains a hydrophilic sulfo-NHS group, making it water-soluble up to ~10 mM but strictly membrane-impermeable. This physical distinction dictates their procurement: SIAB is required for trapping intracellular protein complexes, whereas Sulfo-SIAB is restricted to cell-surface or strictly aqueous labeling.
| Evidence Dimension | Aqueous solubility and membrane permeability |
| Target Compound Data | SIAB: Water-insoluble (requires DMSO/DMF), membrane-permeable |
| Comparator Or Baseline | Sulfo-SIAB: Water-soluble (~10 mM), membrane-impermeable |
| Quantified Difference | Binary shift from impermeable to permeable based on lipophilicity |
| Conditions | Live-cell protein-protein interaction assays |
Buyers must select SIAB over its sulfo-derivative if the target application requires penetrating intact lipid bilayers to crosslink internal cellular proteins.
SIAB is highly recommended for coupling bulky reporter enzymes (such as β-galactosidase or horseradish peroxidase) to detection antibodies. The 10.6 Å spacer minimizes steric hindrance between the two large proteins, ensuring the enzyme's active site remains accessible while preserving the antibody's antigen-binding affinity .
Due to its lipophilic, membrane-permeable nature, SIAB is the designated iodoacetyl crosslinker for live-cell assays aimed at stabilizing transient intracellular protein complexes prior to lysis and immunoprecipitation. Its ability to cross the lipid bilayer makes it indispensable compared to membrane-impermeable sulfo-derivatives [1].
SIAB is selected when the target proteins require an alkaline buffer (pH 7.5–8.5) to maintain solubility or structural integrity during conjugation. Its iodoacetyl group achieves maximum sulfhydryl specificity at pH 8.3, preventing the off-target reactions and rapid hydrolysis that affect maleimide crosslinkers at elevated pH levels .